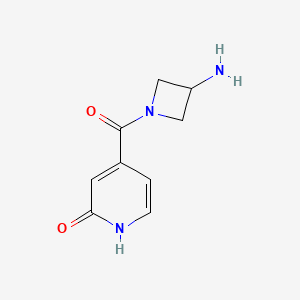

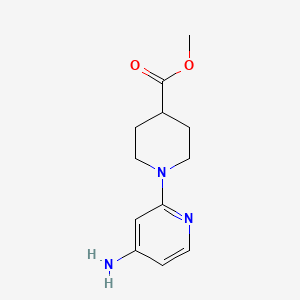

5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole

Overview

Description

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester” can be used for a pharmaceutical drug to treat constipation due to having an excellent sodium ion/hydrogen ion exchanger 3 inhibitory action .

Synthesis Analysis

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-boronic acid AldrichCPR” is used in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond . It is also used to synthesize darolutamide derivatives as potential androgen receptor inhibitors .

Molecular Structure Analysis

The molecular formula of “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” is C8H12N2O with a molecular weight of 152.20 .

Chemical Reactions Analysis

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester” can be used as a reactant in Suzuki coupling reaction for the preparation of heteroaryl scaffolds via formation of C-C bond .

Physical And Chemical Properties Analysis

The compound “1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole” has a boiling point of 65 °C/1 mmHg, a flash point of 104 °C, a specific gravity of 1.09 (20/20), and a refractive index of 1.51 .

Scientific Research Applications

Synthesis and Characterization

The compound 5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole is part of a broader category of heterocyclic compounds that have been extensively studied for their synthetic applications and potential in various fields of chemistry and biology. A study by Reddy et al. (2022) focused on synthesizing a series of new chloro-indole-pyrazole carboxylic acids, which are structurally related to the compound , using indole carboxylic acids as core compounds. These compounds were synthesized to explore their potential interactions with target proteins like EGFR, indicating the significance of such structures in medicinal chemistry (Reddy et al., 2022).

Catalytic Applications

In the realm of catalysis, compounds containing indole and pyrazole units have been utilized for their unique properties. For instance, Guan et al. (2019) reported the use of indole-containing compounds in catalytic asymmetric α-arylation processes, demonstrating the utility of such compounds in synthesizing chiral molecules with high yields and enantioselectivities. This highlights the potential of indole-pyrazole compounds in facilitating complex chemical transformations, which could be relevant for the compound this compound (Guan et al., 2019).

Photodynamic Therapy Applications

Varvuolytė et al. (2020) synthesized conjugated pyrazole-indole hybrids and evaluated their photodynamic properties against the human skin melanoma cell line G361. The study demonstrated that these compounds, upon irradiation with visible blue light, induced cytotoxicity in melanoma cells through the generation of reactive oxygen species and DNA damage. This suggests the potential application of indole-pyrazole hybrids in photodynamic therapy, a treatment modality for various cancers (Varvuolytė et al., 2020).

Molecular Sensing Applications

Ahmad et al. (2013) explored the use of indole-pyrazole derivatives as colorimetric sensors for anions. Their study revealed that certain derivatives underwent significant spectral and color changes upon interaction with fluoride ions due to the deprotonation of the indole NH proton. This indicates the potential of such compounds in developing sensitive and selective sensors for anion detection, which is crucial in environmental monitoring and diagnostics (Ahmad et al., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[1-(oxan-2-yl)pyrazol-4-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-2-8-20-16(3-1)19-11-14(10-18-19)12-4-5-15-13(9-12)6-7-17-15/h4-7,9-11,16-17H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTZMVLJZFOSAJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=C(C=N2)C3=CC4=C(C=C3)NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R)-2-[(2-methyloxolan-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474918.png)

![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)

![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)

![(1S,2S)-2-[(2-methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474922.png)